6-(1H-pyrrol-1-yl)nicotinonitrile
Overview
Description
6-(1H-pyrrol-1-yl)nicotinonitrile is an organic compound characterized by the presence of a pyrrole ring and a nicotinonitrile moiety.
Mechanism of Action
Target of Action
It is known that the compound has been used in the synthesis of analogues of crolibulin and combretastatin a-4 , which are known to target tubulin .
Mode of Action
Its analogues have been shown to inhibit microtubule assembly, similar to crolibulin and combretastatin a-4 . This suggests that 6-(1H-pyrrol-1-yl)nicotinonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in inhibiting microtubule assembly, it may affect pathways related to cell division and growth .
Result of Action
Its analogues have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can modulate biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antiproliferative activity in HL60 cells, indicating its potential as an anticancer agent . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to inhibit enzymes like dihydrofolate reductase and tyrosine kinase is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting key enzymes can lead to alterations in metabolic pathways, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrrol-1-yl)nicotinonitrile typically involves the reaction of nicotinonitrile with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution on the nicotinonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrrol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include pyrrole-2-carboxylic acids, pyrrolidine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
6-(1H-pyrrol-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog without the pyrrole ring, used in similar applications but with different reactivity and properties.
Pyrrole-2-carboxylic acid: A related compound with a carboxylic acid group instead of the nitrile group, exhibiting different chemical behavior and applications.
Uniqueness
6-(1H-pyrrol-1-yl)nicotinonitrile is unique due to the combination of the pyrrole ring and the nicotinonitrile moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOMMSCUREDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383954 | |
Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218157-81-4 | |
Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.